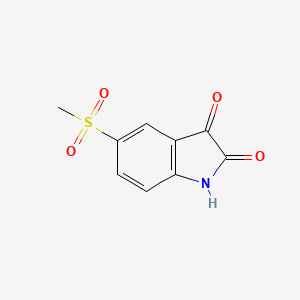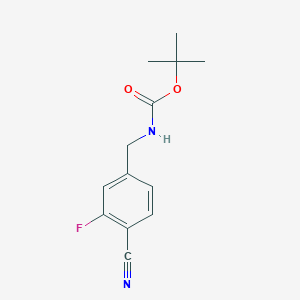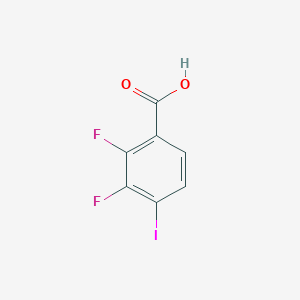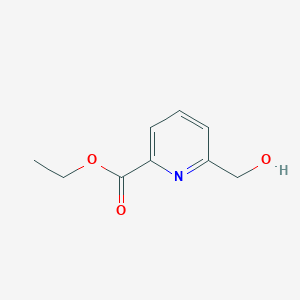![molecular formula C9H14O2 B1311411 8-亚甲基-1,4-二氧杂螺[4.5]癸烷 CAS No. 51656-90-7](/img/structure/B1311411.png)
8-亚甲基-1,4-二氧杂螺[4.5]癸烷
概述
描述
“8-Methylene-1,4-dioxaspiro[4.5]decane” is a chemical compound with the molecular formula C9H14O2 . It is a useful bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals .
Synthesis Analysis
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, which is structurally similar to 8-Methylene-1,4-dioxaspiro[4.5]decane, has been reported. The synthesis was carried out via selective deketalization in an acidic solution using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as the raw material . After comparing the catalytic effects of different acids, acetic acid (HAc) was selected as the catalyst .
Molecular Structure Analysis
The molecular structure of 8-Methylene-1,4-dioxaspiro[4.5]decane can be represented by the InChI code: InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 . This indicates that the molecule consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms .
科学研究应用
构象研究
构象的核磁共振研究
一项使用 1H NMR 的研究探索了 1,4-二氧杂螺[4.5]癸烷衍生物的构象,提供了对这些分子中质子取向的见解。这对理解这些化合物的化学行为和潜在应用具有重要意义 (Csunderlik、Chirila 和 Bacaloglu,1982 年)。
相对构型的分配
另一项研究使用各种核磁共振技术来分配 1,4-二氧杂螺[4.5]癸烷的相对构型。这种详细的表征对于理解这些化合物的化学性质和潜在应用至关重要 (Guerrero-Alvarez、Moncayo-Bautista 和 Ariza-Castolo,2004 年)。
合成方法
对映选择性合成方法
用于 1,4-二氧杂螺[4.5]癸烷的对映选择性合成方法的研究使用了均丙炔醇,展示了一种创建具有特定空间排列的这些化合物的的方法。这种方法对于立体化学至关重要的药物和其他应用非常重要 (Schwartz、Hayes、Kitching 和 De Voss,2005 年)。
1-氮杂金刚烷-4-酮的合成
涉及 1,4-二氧杂螺[4.5]癸烷-8-基-甲胺(一种用于生产其他结构复杂化合物的关键中间体)合成的研究证明了这些螺化合物的合成有机化学的多功能性 (Becker 和 Flynn,1992 年)。
在化学中的应用
由碳水化合物合成螺缩醛
研究证明了从碳水化合物合成手性螺缩醛(包括 1,6-二氧杂螺[4.5]癸烷类型)。该过程对于生产具有特定方向的复杂分子至关重要,在药物和农用化学品中很重要 (Martín、Salazar 和 Suárez,1995 年)。
非线性光学材料开发
一项研究探索了 1,4-二氧杂-8-氮杂螺[4.5]癸烷在非线性光学器件中的应用,重点关注材料纯化、晶体生长和光学性质。这突出了此类化合物在先进材料科学中的潜力 (Kagawa 等人,1994 年)。
属性
IUPAC Name |
8-methylidene-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKBPCNPHCCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449533 | |
| Record name | 8-Methylene-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51656-90-7 | |
| Record name | 8-Methylene-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














